4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a cyclization reaction involving hydrazinylpyridines and chloroethynylphosphonates under catalyst-free conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the triazolopyridine core.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of enzymes such as c-Met and VEGFR-2, which are involved in cancer cell proliferation.
Biological Studies: Investigating its effects on cell signaling pathways and apoptosis in cancer cells.
Pharmaceutical Development: Exploring its potential as a lead compound for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as c-Met and VEGFR-2 kinases. By binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This results in the induction of apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Known for their dual inhibition of PARP-1 and EGFR, these compounds have shown potential as anti-breast cancer agents.
Uniqueness
4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit both c-Met and VEGFR-2 kinases. This dual inhibition is advantageous in overcoming drug resistance and achieving better therapeutic outcomes in cancer treatment .
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H18N4O2/c26-21(22-14-13-20-24-23-19-8-4-5-15-25(19)20)16-9-11-18(12-10-16)27-17-6-2-1-3-7-17/h1-12,15H,13-14H2,(H,22,26) |
InChI Key |
BJKPMEPKDPCPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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